8-Amino-1,7-naphthyridine-6-carboxylic acid

Descripción

Molecular Architecture and Heterocyclic Framework

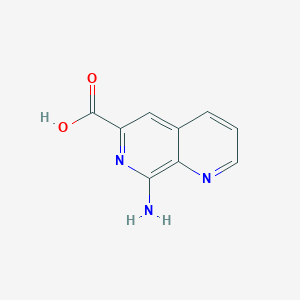

The molecular architecture of 8-amino-1,7-naphthyridine-6-carboxylic acid is fundamentally based on the 1,7-naphthyridine core structure, which belongs to the broader category of diazanaphthalenes. The compound consists of two fused pyridine rings forming a bicyclic aromatic system, where nitrogen atoms are positioned at the 1 and 7 positions of the naphthalene-like framework. This arrangement places the two nitrogen atoms in separate rings, distinguishing it from benzodiazines where both nitrogen atoms reside within a single ring.

The heterocyclic framework exhibits a planar conjugated system that extends across both pyridine rings, providing electronic delocalization throughout the molecular structure. The amino group is positioned at the 8-position, while the carboxylic acid functionality is located at the 6-position of the naphthyridine scaffold. This specific substitution pattern creates a unique electronic distribution within the molecule, as the amino group serves as an electron-donating substituent while the carboxylic acid group acts as an electron-withdrawing functionality.

The SMILES notation for this compound is c1cc2cc(nc(c2nc1)N)C(=O)O, which clearly illustrates the connectivity pattern and the positioning of the functional groups within the heterocyclic framework. The aromatic character of the naphthyridine core provides stability to the overall molecular structure while allowing for potential electronic interactions between the substituents and the heterocyclic system.

The bicyclic nature of the 1,7-naphthyridine core distinguishes this compound from other naphthyridine isomers, as each of the six possible naphthyridine isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridines) exhibits distinct chemical and physical properties based on the relative positioning of the nitrogen atoms. The 1,7-naphthyridine framework provides specific coordination sites and hydrogen bonding opportunities that influence both the molecular properties and potential interactions with other chemical species.

Propiedades

IUPAC Name |

8-amino-1,7-naphthyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-8-7-5(2-1-3-11-7)4-6(12-8)9(13)14/h1-4H,(H2,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODLSHYFXCFJIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC(=C2N=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654684 | |

| Record name | 8-Amino-1,7-naphthyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758726-20-4 | |

| Record name | 8-Amino-1,7-naphthyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

Naphthyridines, a class of compounds to which 8-amino-1,7-naphthyridine-6-carboxylic acid belongs, are known to have a wide range of biological activities. They have been used in the treatment of several human diseases.

Mode of Action

The functionalization of the naphthyridine core can lead to specific activity. For instance, certain naphthyridines act as anti-HIV agents. The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Naphthyridines, in general, have been found to have a broad spectrum of biological applications. They are involved in various biochemical pathways due to their diverse biological activities, including anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities.

Result of Action

Naphthyridines, in general, are known to have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities. The specific effects of this compound at the molecular and cellular level are subjects of ongoing research.

Actividad Biológica

8-Amino-1,7-naphthyridine-6-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The primary mechanism of action for this compound involves the inhibition of specific kinases, particularly PIP4K2A. This inhibition disrupts the phosphoinositide signaling pathway, which is crucial for various cellular functions including growth and differentiation. By modulating these pathways, the compound can induce apoptosis in cancer cells and alter gene expression related to cell cycle regulation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Case Studies

A series of investigations have highlighted the efficacy of this compound in preclinical models:

- Cancer Cell Lines : In vitro studies have demonstrated that the compound can effectively induce apoptosis in several cancer cell lines through modulation of the MAPK/ERK signaling pathway. This pathway is critical for regulating cellular growth and differentiation .

- Kinase Inhibition : The inhibition of PIP4K2A has been linked to reduced cell proliferation in specific tumor models. This effect underscores the compound's potential as a therapeutic agent in treating cancers characterized by aberrant PIP4K2A activity .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound can be synthesized through various methods that enhance yield and stability. The compound's solubility and metabolic stability are crucial for its therapeutic application, particularly in drug development aimed at targeting proliferative disorders .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar naphthyridine derivatives is presented below:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1,5-Naphthyridine | Naphthyridine | Antimicrobial properties |

| 1,6-Naphthyridine | Naphthyridine | Anticancer and antimicrobial activities |

| 1,8-Naphthyridine | Naphthyridine | Broad spectrum of biological activities including anticancer and anti-inflammatory effects |

The specific substitution pattern at the 8 and 6 positions in this compound enhances its reactivity and biological properties compared to other naphthyridine derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

8-Amino-1,7-naphthyridine-6-carboxylic acid has been investigated for its antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Research indicates that derivatives of naphthyridine compounds exhibit significant antibacterial activity, making them potential candidates for developing new antibiotics to combat resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and other pathogens .

Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis. This mechanism is crucial for the development of new antimicrobial agents targeting bacterial infections . The compound's ability to interact with biological targets highlights its potential in pharmaceutical applications.

Synthesis of Novel Compounds

The compound serves as a valuable intermediate in the synthesis of more complex naphthyridine derivatives. These derivatives may possess enhanced biological activities or improved pharmacological profiles. Various synthetic pathways have been explored to modify the naphthyridine core, allowing for the creation of tailored compounds with specific therapeutic effects .

Case Study 1: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antibacterial activity against a panel of clinical isolates. The results demonstrated that certain derivatives exhibited potent activity against resistant strains, suggesting their potential use as lead compounds in antibiotic development .

Case Study 2: Mechanism of Action

Another research article explored the mechanism by which this compound inhibits bacterial growth. The study utilized biochemical assays to show that the compound interferes with key metabolic pathways essential for bacterial survival. This insight provides a foundation for further development into therapeutic agents targeting similar pathways in pathogenic bacteria .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural analogs of 8-amino-1,7-naphthyridine-6-carboxylic acid, highlighting differences in substituents and their implications:

Physicochemical Properties

- Lipophilicity: Fluorinated and chlorinated derivatives (e.g., 7-chloro-6-fluoro analog) are more lipophilic than the amino-substituted target, impacting membrane permeability .

- Solubility : Saturated derivatives like 2-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine demonstrate improved aqueous solubility compared to fully aromatic systems .

Q & A

Q. What are the established synthetic routes for 8-amino-1,7-naphthyridine-6-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via:

- Hydrolysis of Esters : Ethyl esters (e.g., ethyl 5-oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylate) hydrolyzed with M NaOH at 95°C for 1 hour yield 93% . Lower yields (30%) occur with 5M NaOH at 20°C for 3 hours, indicating sensitivity to base concentration and temperature .

- Hydrogenolysis of Benzyl Esters : Benzyl esters (e.g., benzyl 7-methyl-8-oxo-5-phenyl-1,7-naphthyridine-6-carboxylate) treated with Pd/C under H₂ in MeOH/H₂O at 20°C for 1 hour yield 89% .

- Oxidation of Carbaldehydes : Carbaldehydes (e.g., 7-methyl-8-oxo-5-phenyl-1,7-naphthyridine-6-carbaldehyde) oxidized with KMnO₄ in NaOH/ButOH/H₂O at 20°C for 40 minutes yield 91% .

Q. How can spectroscopic techniques characterize this compound and its derivatives?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl or phenyl groups) and confirms carboxylate formation. For example, the disappearance of benzyl ester protons (δ ~5.2 ppm) after hydrogenolysis confirms conversion to the carboxylic acid .

- IR Spectroscopy : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid (-COOH) group. Amine (-NH₂) stretches appear at 3300–3500 cm⁻¹ .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for 8-amino derivatives) and fragmentation patterns for structural validation .

Advanced Research Questions

Q. How can substituent modifications at the 5- and 7-positions alter reactivity and bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Substituting the 5-position with a phenyl group increases stability against decarboxylation by reducing electron density at the carboxylate .

- Bioactivity Modulation : Analogous 1,7-naphthyridine derivatives with pyridyl or trifluoromethyl substituents exhibit antimicrobial or anti-inflammatory activity, suggesting that introducing EWGs or heterocycles at the 5-/7-positions may enhance target binding .

- Synthetic Example : 7-Methyl-N-(α-methylbenzyl)-8-oxo-6-p-tolyl-1,7-naphthyridine-6-carboxamide (synthesized via carboxamide formation) shows how steric bulk at the 7-position affects solubility and crystallinity .

Q. What mechanistic insights explain contradictory yields in ester hydrolysis under varying NaOH concentrations?

Methodological Answer:

- Base Strength and Side Reactions : High NaOH concentrations (5M) may promote side reactions (e.g., decarboxylation or ring-opening) at ambient temperatures, reducing yields. In contrast, mild conditions (M NaOH, 95°C) favor selective ester hydrolysis .

- Substrate Sensitivity : Electron-deficient esters (e.g., 4-oxo-8-phenylthio derivatives) are more prone to degradation under harsh basic conditions, necessitating optimization of reaction time and temperature .

Q. How can researchers resolve challenges in analyzing thermal decomposition products of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Monitor weight loss at 250–370°C to identify decarboxylation events (e.g., 6-methyl-1,6-naphthyridin-5(6H)-one formation at 250°C, 77% yield) .

- High-Temperature HPLC : Use heat-resistant columns (e.g., C18 with zirconia base) to separate decomposition products, coupled with MS for structural elucidation .

Q. What strategies optimize the synthesis of carboxamide derivatives for biological screening?

Methodological Answer:

- Carboxylic Acid Activation : Convert the acid to its carbonyl chloride using SOCl₂ in CH₂Cl₂/Me₂NCHO (reflux, 3 hours), followed by coupling with amines (e.g., α-methylbenzylamine) in ClCH₂CH₂Cl with Et₃N (20°C, 1 hour) for 67% overall yield .

- Purification : Use silica gel chromatography with gradient elution (hexane/EtOAc) to isolate carboxamides, ensuring >95% purity for bioassays .

Q. How do solvent systems influence the crystallization of this compound derivatives?

Methodological Answer:

- Polar Protic Solvents : MeOH/H₂O mixtures promote crystallization of zwitterionic forms (carboxylate and ammonium). For example, recrystallization from toluene yields needle-like crystals suitable for X-ray diffraction .

- Co-Solvent Systems : Use DMF/EtOH for bulky derivatives (e.g., p-tolyl-substituted analogs) to improve solubility and crystal lattice formation .

Q. What methodological approaches validate the compound’s potential as a bioactive scaffold?

Methodological Answer:

- In Silico Docking : Screen against bacterial dihydrofolate reductase (DHFR) using AutoDock Vina, leveraging the naphthyridine core’s planar structure for π-π stacking .

- In Vitro Assays : Test minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using broth microdilution (CLSI guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.